6-Bromo-3-cyano-2-nitrophenylacetic acid is a complex organic compound that belongs to the class of phenylacetic acid derivatives. Its molecular formula is , and it has a molecular weight of 285.05 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a nitro group, which contribute to its unique chemical properties and potential applications in various scientific fields.
The compound can be synthesized through various chemical reactions, primarily involving nitration, bromination, and cyanation processes. It is often used in research laboratories for its potential applications in medicinal chemistry and organic synthesis.
6-Bromo-3-cyano-2-nitrophenylacetic acid is classified as an aromatic compound due to the presence of a phenyl ring. It falls under the category of nitrophenyl derivatives, which are known for their biological activity and utility in pharmaceuticals.
The synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid typically involves several key steps:
Technical details for one synthesis route include the use of polar solvents like dimethyl sulfoxide for the reaction environment, maintaining controlled temperatures to optimize yield and minimize side reactions .
The molecular structure of 6-Bromo-3-cyano-2-nitrophenylacetic acid features:
The compound's structural representation can be depicted using various notations:
InChI=1S/C9H5BrN2O4/c10-9-6(3-8(13)14)5(4-11)1-2-7(9)12(15)16/h1-2H,3H2,(H,13,14)C1=CC(=C(C(=C1C#N)CC(=O)O)Br)[N+](=O)[O-]These notations provide insight into the connectivity and arrangement of atoms within the molecule .
6-Bromo-3-cyano-2-nitrophenylacetic acid can participate in various chemical reactions:
Technical details regarding these reactions often involve controlling temperature and pH to optimize yields and minimize byproducts .
The mechanism of action for 6-Bromo-3-cyano-2-nitrophenylacetic acid primarily revolves around its reactivity due to the electron-withdrawing effects of the nitro and cyano groups. These groups enhance electrophilicity, making it susceptible to nucleophilic attack. In biological systems, such compounds may interact with enzymes or receptors, potentially leading to therapeutic effects.
Relevant data from spectral analyses (IR, NMR) indicate functional groups present and confirm structural integrity during synthesis .
6-Bromo-3-cyano-2-nitrophenylacetic acid has several applications in scientific research:
Due to its unique chemical structure, this compound holds promise for further exploration in drug discovery and development .
Bromination typically targets electron-rich aromatic precursors like substituted toluenes or phenylacetic acids. A key approach uses 4-bromo-2-nitrotoluene as a starting material, where bromination at the benzylic position is achieved using N-bromosuccinimide (NBS) in refluxing CCl₄. This generates the critical 4-bromo-2-nitrobenzyl bromide intermediate, essential for subsequent cyanation or carboxylation. Alternative methods involve direct bromination of o-nitrophenylacetic acid derivatives using bromine in acetic acid under controlled temperatures (40–60°C), though regioisomeric byproducts may require chromatographic separation [4] [7].
Two dominant carboxylation strategies exist:
Late-stage nitration faces challenges due to the nitro group’s directing effects. Preferred routes involve:
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | Role | Key Reaction |
|---|---|---|
| 4-Bromo-2-nitrobenzyl bromide | Bromination product | NBS bromination of 4-bromo-2-nitrotoluene |
| 4-Bromo-2-nitrophenylacetonitrile | Cyano precursor | NaCN displacement of benzyl bromide |
| 4-Bromo-2-nitrobenzyl sodium | Carboxylation intermediate | Na metal reduction of chloro-toluene |
Solvent polarity critically impacts cyanation and carboxylation:
Table 2: Temperature/pH Optimization for Critical Steps
| Reaction Step | Optimal Conditions | Yield Impact |
|---|---|---|
| Cyano hydrolysis | 50% H₂SO₄, 90°C, pH < 1 | 92–95% |
| Electrophilic nitration | HNO₃/H₂SO₄, 0–5°C, pH N/A | 88–90% |
| CO₂ carboxylation | CO₂, 0°C, pH 3 (post-workup) | 85–90% |
Appendix: Compound List
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5